molecular formula C10H15N2O8P B10760420 4'-Deoxy-4'-acetylyamino-pyridoxal-5'-phosphate CAS No. 19988-33-1

4'-Deoxy-4'-acetylyamino-pyridoxal-5'-phosphate

Cat. No.: B10760420
CAS No.: 19988-33-1
M. Wt: 322.21 g/mol
InChI Key: QYKRUCBLHROXCK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4’-Deoxy-4’-Acetylyamino-Pyridoxal-5’-Phosphate involves several steps, including the condensation of glycaldehyde with glycine, followed by phosphorylation to produce the final compound . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain the purity and consistency of the compound.

Chemical Reactions Analysis

4’-Deoxy-4’-Acetylyamino-Pyridoxal-5’-Phosphate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

4’-Deoxy-4’-Acetylyamino-Pyridoxal-5’-Phosphate has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

4’-Deoxy-4’-Acetylyamino-Pyridoxal-5’-Phosphate is unique due to its specific structure and functional groups. Similar compounds include:

Properties

CAS No.

19988-33-1

Molecular Formula

C10H15N2O8P

Molecular Weight

322.21 g/mol

IUPAC Name

2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]oxyacetic acid

InChI

InChI=1S/C10H15N2O8P/c1-6-10(15)8(3-12-19-5-9(13)14)7(2-11-6)4-20-21(16,17)18/h2,12,15H,3-5H2,1H3,(H,13,14)(H2,16,17,18)

InChI Key

QYKRUCBLHROXCK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1O)CNOCC(=O)O)COP(=O)(O)O

Origin of Product

United States

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